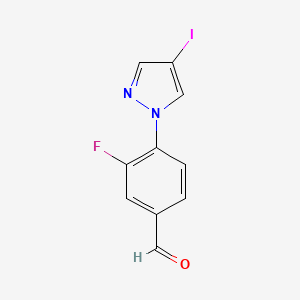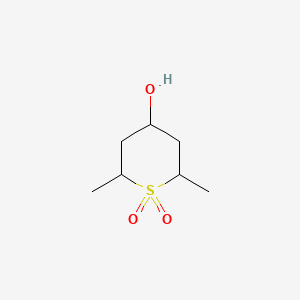
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers, is a sulfur-containing organic compound with the molecular formula C7H14O3S. This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture can exhibit different physical and chemical properties compared to pure stereoisomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbonyl compound.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Reagents: The use of specific catalysts and reagents can enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiane derivatives.
科学的研究の応用
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in studies involving sulfur-containing biomolecules and their interactions.
Medicine: The compound may have potential therapeutic applications due to its unique chemical properties.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: It may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Modulate Cellular Processes: The compound can influence cellular processes such as signal transduction, gene expression, and metabolism.
類似化合物との比較
Similar Compounds
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione: The pure stereoisomers of the compound.
2,6-dimethyl-1lambda6-thiane-1,1-dione: A similar compound lacking the hydroxy group.
4-hydroxy-1lambda6-thiane-1,1-dione: A similar compound lacking the methyl groups.
Uniqueness
4-hydroxy-2,6-dimethyl-1lambda6-thiane-1,1-dione, Mixture of diastereomers, is unique due to its specific combination of functional groups and the presence of multiple stereoisomers. This uniqueness can result in distinct physical, chemical, and biological properties compared to similar compounds.
特性
分子式 |
C7H14O3S |
|---|---|
分子量 |
178.25 g/mol |
IUPAC名 |
2,6-dimethyl-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O3S/c1-5-3-7(8)4-6(2)11(5,9)10/h5-8H,3-4H2,1-2H3 |
InChIキー |
ASGSUNDXZQHZFI-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(S1(=O)=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


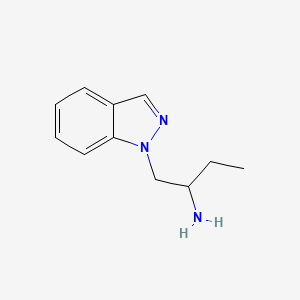
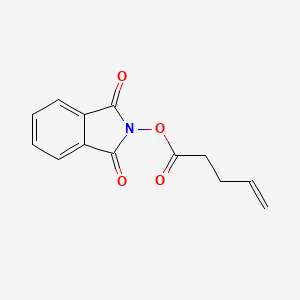


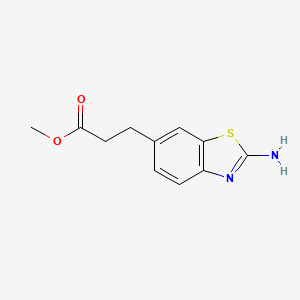
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
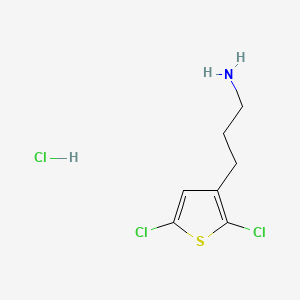
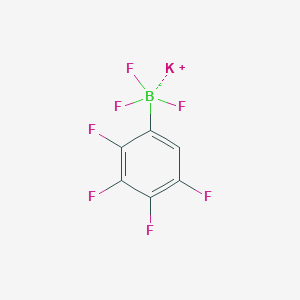
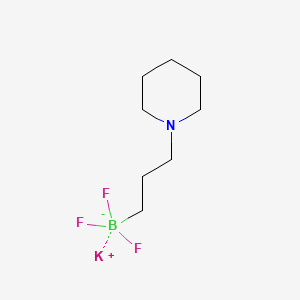

![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)


